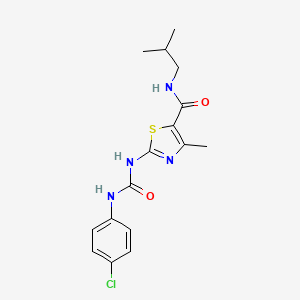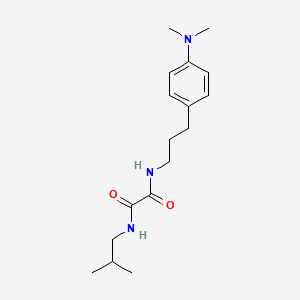
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains a dimethylamino group and an isobutyloxalamide group. The dimethylamino group consists of a nitrogen atom bonded to two methyl groups and is commonly found in a variety of compounds, including pharmaceuticals and polymers . The isobutyloxalamide group is less common and could potentially confer unique properties to the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without more information or experimental data, it’s difficult to predict the exact properties of this compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide and related compounds have been the focus of various synthetic and characterization studies. For instance, the synthesis of key intermediates for antibiotic development showcases the compound's role in generating potent veterinary medicines. A practical and efficient stereoselective process was developed for the preparation of key intermediates from isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate, highlighting the compound's significance in synthetic organic chemistry (Fleck et al., 2003).
Molecular Structure and Properties
The structural and molecular properties of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide and its derivatives have been explored to understand their chemical behavior. The study of N1N1-dimethylamidines revealed the influence of alkyl substituents on the sensitivity to substitution at the imino nitrogen atom, offering insights into the compound's reactivity and interaction with other molecules (Oszczapowicz & Ciszkowski, 1987).
Antimicrobial and Antihistaminic Activity
Research on the antimicrobial and antihistaminic activities of compounds related to N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide has shown promising results. The microwave-assisted synthesis of pyrazole derivatives indicated significant antibacterial and antifungal activities, highlighting the compound's potential in developing new antimicrobial agents (Swarnkar, Ameta, & Vyas, 2014). Additionally, the synthesis of thiazolidin-4-ones demonstrated H1-antagonism, suggesting the compound's role in creating antihistaminic agents (Diurno et al., 1992).
Optical and Electronic Properties
The compound's derivatives have been investigated for their optical and electronic properties, particularly in the context of nonlinear optical absorption and electroluminescent applications. For instance, novel chalcone derivative compounds showed a switch from saturable absorption to reverse saturable absorption with increased excitation intensity, indicating potential for optical device applications (Rahulan et al., 2014). Furthermore, conjugated polyelectrolytes based on polyfluorene were synthesized for their electroluminescent properties, contributing to the development of materials for optoelectronic devices (Huang et al., 2004).
Eigenschaften
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-13(2)12-19-17(22)16(21)18-11-5-6-14-7-9-15(10-8-14)20(3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFXARUURVCCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCCCC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide](/img/structure/B2894791.png)
![8-((4-Chlorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2894793.png)
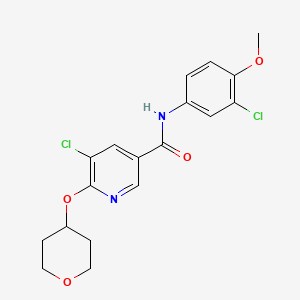
![2-[(1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}piperidin-3-yl)oxy]ethan-1-ol](/img/structure/B2894796.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2,3-dimethylbenzoate](/img/structure/B2894801.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamide](/img/structure/B2894803.png)
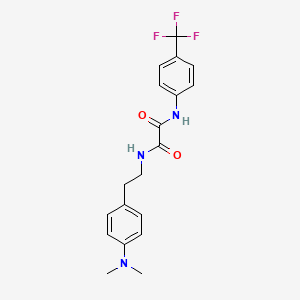
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2894805.png)
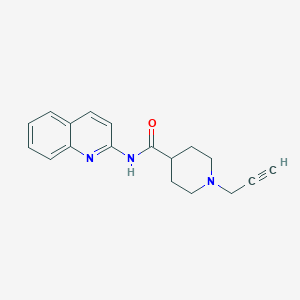
![4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B2894809.png)
